2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride
Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a chemical compound with the molecular formula C8H3ClF2O3. It is a derivative of benzodioxole, characterized by the presence of two fluorine atoms and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride can be synthesized through the reaction of 2,2-difluoro-1,3-benzodioxole with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves refluxing the starting material with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common reagents used in substitution and hydrolysis reactions.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often requiring a catalyst or base to facilitate the reaction.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carboxylic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and hydrolysis reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: A related compound where the carbonyl chloride group is replaced with a carboxylic acid group.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Another similar compound with a cyclopropane ring attached to the benzodioxole core.
Uniqueness
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its carboxylic acid and ester analogs. This unique reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYOQDEKAESKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378868 | |
Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127163-51-3 | |
Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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